Cas no 899952-78-4 (N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide)

N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide 化学的及び物理的性質
名前と識別子
-
- N-(1,3-benzodioxol-5-yl)-4-(1,1-dioxothiazinan-2-yl)benzamide
- AKOS024466122
- 899952-78-4
- VU0498367-1
- N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide
- N-(benzo[d][1,3]dioxol-5-yl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide
- F2781-0040
-
- インチ: 1S/C18H18N2O5S/c21-18(19-14-5-8-16-17(11-14)25-12-24-16)13-3-6-15(7-4-13)20-9-1-2-10-26(20,22)23/h3-8,11H,1-2,9-10,12H2,(H,19,21)
- InChIKey: PFSITYQUGPJSSN-UHFFFAOYSA-N
- ほほえんだ: S1(CCCCN1C1C=CC(C(NC2C=CC3=C(C=2)OCO3)=O)=CC=1)(=O)=O
計算された属性
- せいみつぶんしりょう: 374.09364285g/mol
- どういたいしつりょう: 374.09364285g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 3
- 複雑さ: 612
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 93.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2781-0040-25mg |
N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide |
899952-78-4 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2781-0040-30mg |
N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide |
899952-78-4 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2781-0040-5μmol |
N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide |
899952-78-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2781-0040-40mg |
N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide |
899952-78-4 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2781-0040-2mg |
N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide |
899952-78-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2781-0040-20μmol |
N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide |
899952-78-4 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2781-0040-10μmol |
N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide |
899952-78-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2781-0040-5mg |
N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide |
899952-78-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2781-0040-15mg |
N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide |
899952-78-4 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2781-0040-75mg |
N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide |
899952-78-4 | 90%+ | 75mg |
$208.0 | 2023-05-16 |
N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide 関連文献
-
Hemant Gopee,Bo M. Petersen,Andrew D. Bond,Jan O. Jeppesen Chem. Commun., 2007, 4110-4112
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
10. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamideに関する追加情報
Professional Introduction to N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide (CAS No. 899952-78-4)
N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide is a sophisticated organic compound that has garnered significant attention in the field of chemical and biomedical research. This compound, identified by its CAS number 899952-78-4, represents a novel class of molecules with potential applications in pharmaceutical development and therapeutic interventions. The unique structural features of this molecule, particularly its benzodioxole and thiazineanone moieties, make it a subject of intense study for its pharmacological properties and mechanisms of action.
The benzodioxole moiety, also known as an oxygenated phenanthrene derivative, is well-documented for its presence in various bioactive natural products and synthetic drugs. Its structural framework contributes to the compound's ability to interact with biological targets, making it a valuable scaffold for drug design. In contrast, the thiazineanone component introduces additional functional groups that enhance the molecule's complexity and versatility. This combination of structural elements suggests that N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide may exhibit a range of biological activities that are not typically observed with simpler organic compounds.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of this compound with various biological targets. Studies using these methodologies have indicated that N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide may possess inhibitory properties against certain enzymes and receptors involved in inflammatory pathways. This finding aligns with the growing interest in developing novel anti-inflammatory agents that target specific molecular pathways without causing systemic side effects.
In vitro experiments have further elucidated the pharmacological profile of this compound. Initial screening assays have demonstrated its potential to modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the production of pro-inflammatory mediators. The presence of both benzodioxole and thiazineanone moieties appears to synergize to enhance the compound's inhibitory effects on these enzymes. Additionally, preliminary toxicity studies have shown that N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide exhibits low cytotoxicity at therapeutic concentrations, suggesting its potential for safe clinical application.
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide involves a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The synthesis typically begins with the preparation of the benzodioxole intermediate through a series of oxidation and cyclization reactions. This intermediate is then coupled with the thiazineanone moiety via a condensation reaction to form the final product. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to improve the efficiency and selectivity of these transformations.
The structural complexity of N-(2H-1,3-benzodioxol-5-yli)benzamide necessitates rigorous analytical characterization to confirm its identity and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are commonly used to elucidate its molecular structure. These analytical methods provide detailed information about the connectivity of atoms within the molecule and help to rule out any impurities or degradation products that may arise during synthesis or storage.
The potential therapeutic applications of N-(2H--13-benzo--d--oxol--5--yli)benzamide are currently under investigation in several preclinical studies. Researchers are exploring its efficacy in treating inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. The compound's ability to inhibit key enzymes involved in inflammation makes it a promising candidate for developing new treatments that target these conditions more effectively than existing therapies. Additionally, its potential role in modulating immune responses has sparked interest in its application for autoimmune diseases.
The development of novel drug candidates like N-(21--13-bezo--d--oxol--5--yli)benzamide relies heavily on collaboration between chemists, biologists, and pharmacologists. Interdisciplinary approaches are essential for understanding the complex interactions between molecules and biological systems. By integrating knowledge from various scientific disciplines, researchers can optimize the pharmacological properties of new compounds and accelerate their transition from laboratory research to clinical use.
The future prospects for N-(-13-bezo--d--oxol--5-yli)b enzamide appear promising given its unique structural features and potential therapeutic benefits. As research continues to uncover new insights into its pharmacological properties, this compound may emerge as a valuable tool for addressing various diseases associated with inflammation and immune dysregulation. The ongoing development efforts underscore the importance of innovative chemical research in advancing medical treatments and improving patient outcomes.
899952-78-4 (N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide) 関連製品
- 2580101-43-3(rac-ethyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate)
- 1008402-79-6(Bis-PEG9-NHS ester)
- 1337315-34-0(Piperidine, 3-[(4-bromo-2-fluorophenyl)methyl]-)
- 35146-75-9(N-(3,4,5-trimethoxybenzyl)-1-(3,4,5-trimethoxyphenyl)methanamine)
- 70932-27-3(N-ethyl-3,4-dimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride)
- 941869-67-6({2-(4-Phenylpiperazin-1-yl)sulfonylethyl}amine)
- 2229021-63-8(4-methyl-3-nitrophenyl sulfamate)
- 1207039-26-6(2-{[5-(4-bromophenyl)-1-[(furan-2-yl)methyl]-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide)
- 1341050-41-6((3-methylbutan-2-yl)1-(3-methylthiophen-2-yl)ethylamine)
- 2137650-01-0(4-(4-chloro-3-fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-ol)



